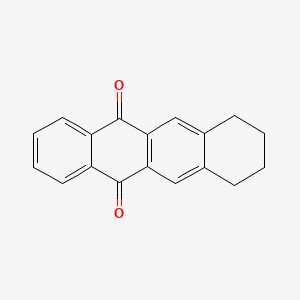![molecular formula C25H20O2S B15074734 2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide CAS No. 2068-05-5](/img/structure/B15074734.png)
2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3,8-diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide is a complex organic compound with the molecular formula C25H20O2S This compound is part of the naphtho[2,3-b]thiete family, characterized by its unique structural framework that includes a sulfur atom and two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,8-diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves stringent quality control measures to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3,8-diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces thioethers.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3,8-diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-3,8-diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it
Eigenschaften
CAS-Nummer |
2068-05-5 |
|---|---|
Molekularformel |
C25H20O2S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2,2-dimethyl-3,8-diphenylnaphtho[2,3-b]thiete 1,1-dioxide |
InChI |
InChI=1S/C25H20O2S/c1-25(2)23-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)22(24(23)28(25,26)27)18-13-7-4-8-14-18/h3-16H,1-2H3 |
InChI-Schlüssel |
RJLBMXKMGWZESF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C3=CC=CC=C3C(=C2S1(=O)=O)C4=CC=CC=C4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
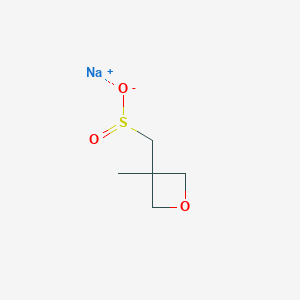

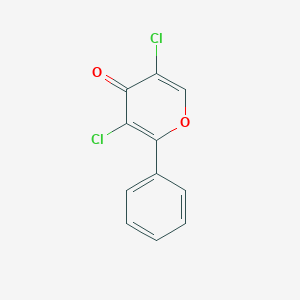
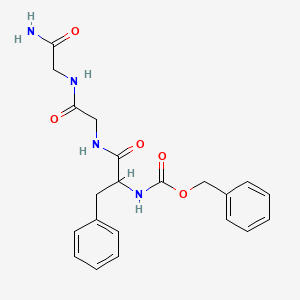
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
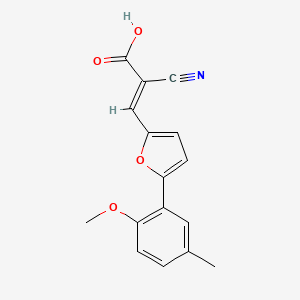
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)
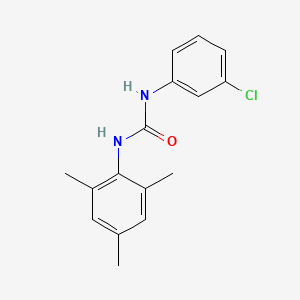


![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
